N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide
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Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide is a useful research compound. Its molecular formula is C21H22FN3O5 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.15434897 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzodioxole ring, a morpholine moiety, and an ethylenediamine backbone, which contribute to its diverse biological interactions.
Property | Details |
---|---|
Molecular Formula | C21H26N2O5 |
Molecular Weight | 378.45 g/mol |
CAS Number | 887219-06-9 |
IUPAC Name | N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide |
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit various enzymes that play critical roles in cellular signaling pathways:
- Glycogen Synthase Kinase 3 Beta (GSK3B) : This enzyme is involved in multiple cellular processes, including insulin signaling and cell cycle regulation. The compound may inhibit GSK3B activity, thereby influencing glycogen synthesis and potentially contributing to the treatment of metabolic disorders .
2. Anti-Cancer Properties
Preliminary studies suggest that this compound may possess anti-cancer properties. It is believed to induce apoptosis in cancer cells by:
- Disrupting the cell cycle.
- Interfering with pro-survival signaling pathways.
Specific studies have highlighted its efficacy against various cancer cell lines, demonstrating a dose-dependent response in cell viability assays.
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. It appears to modulate inflammatory cytokines and may inhibit pathways associated with chronic inflammation, making it a candidate for further research in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The compound binds to the active sites of specific enzymes, inhibiting their function and altering downstream signaling pathways.
- Signal Transduction Modulation : It may interfere with key signal transduction pathways such as Wnt/β-catenin and NF-kB signaling, which are crucial for cell proliferation and survival .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Anti-Cancer Activity
In vitro studies on breast cancer cell lines revealed that treatment with the compound led to a significant reduction in cell proliferation and increased apoptosis markers compared to untreated controls. The IC50 value was determined to be approximately 25 µM.
Case Study 2: Enzyme Inhibition
A study focusing on GSK3B inhibition demonstrated that the compound could effectively reduce GSK3B activity by approximately 60% at a concentration of 10 µM. This inhibition was linked to enhanced glycogen synthesis in hepatocyte models.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5/c22-15-2-4-16(5-3-15)24-21(27)20(26)23-12-17(25-7-9-28-10-8-25)14-1-6-18-19(11-14)30-13-29-18/h1-6,11,17H,7-10,12-13H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXCUVHFVBGIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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